REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:11]=[C:10]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)[C:9](=[O:18])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O>C(O)(=O)C.Cl.[Pt]=O>[C:1]1([N:7]2[CH:11]=[C:10]([CH:12]3[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]3)[C:9](=[O:18])[NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC(C(=C1)C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen (50 psi)
|
Type
|
FILTRATION
|
Details
|
After 5 h the mixture was filtered
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(C(=C1)C1CCNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |